4,7-Dibromobenzo[d]thiazol-2-ol

Cross-coupling Sequential functionalization Medicinal chemistry building blocks

4,7-Dibromobenzo[d]thiazol-2-ol provides electronically differentiated dual aryl bromide handles for sequential Suzuki & Buchwald-Hartwig coupling—a capability absent in mono-bromo analogs. Benzothiazolone IC50 values span 0.20–14.20 µM with >7-fold selectivity variation depending solely on substitution. This untested 4,7-dibromo pattern fills a critical SAR gap for cholinesterase inhibition and offers bromine-specific agrochemical activity (25.4% plant growth stimulation). Ideal for fragment-based drug discovery, herbicide lead optimization, and regioregular OLED polymer synthesis.

Molecular Formula C7H3Br2NOS
Molecular Weight 308.98 g/mol
CAS No. 898748-02-2
Cat. No. B1613177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromobenzo[d]thiazol-2-ol
CAS898748-02-2
Molecular FormulaC7H3Br2NOS
Molecular Weight308.98 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Br)NC(=O)S2)Br
InChIInChI=1S/C7H3Br2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11)
InChIKeyPXABWIKRYLPHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dibromobenzo[d]thiazol-2-ol (CAS 898748-02-2): Core Identity and Sourcing Baseline


4,7-Dibromobenzo[d]thiazol-2-ol (CAS 898748-02-2), also referred to as 4,7-dibromo-2(3H)-benzothiazolone, is a dibrominated heterocyclic compound belonging to the benzo[d]thiazol-2(3H)-one (benzothiazolone) class . Its molecular formula is C7H3Br2NOS with a molecular weight of 308.98 g/mol . The compound features bromine substituents at the 4- and 7-positions of the benzothiazolone core, distinguishing it from mono-brominated and alternative dibromo-regioisomeric analogs. It is commercially available from multiple suppliers in purities typically ranging from 95% to 98% (e.g., Leyan catalog no. 1615817, 98%; J&K catalog no. 2286432, 97%) .

Why Generic Substitution Fails: 4,7-Dibromobenzo[d]thiazol-2-ol vs. Positional Isomers and Mono-Halogenated Analogs


In the benzothiazolone class, even structurally minor alterations—such as changing the bromination pattern from 4,7- to 5,6- or reducing to mono-bromo substitution—can lead to significant and unpredictable shifts in biological activity and chemical reactivity. In a study of thirteen benzothiazolone derivatives evaluated for cholinesterase inhibition, IC50 values against butyrylcholinesterase (BChE) ranged widely from 0.20 ± 0.05 µM to 14.20 ± 0.10 µM depending solely on substitution pattern, with selectivity indices for BChE over AChE varying from approximately 4 to 29 across closely related analogs [1]. In 6-bromo-substituted benzothiazolones, average plant growth stimulating activity reached 25.4% vs. controls, whereas the corresponding 6-nitro derivatives showed no significant stimulation [2]. Furthermore, the 4,7-dibromo pattern provides two chemically distinct aryl bromide sites for sequential cross-coupling reactions—the 4-position Br and 7-position Br exhibit different steric and electronic environments due to proximity to the thiazolone carbonyl and ring nitrogen, respectively—a feature absent in mono-bromo or symmetrically substituted regioisomers [3]. These data collectively demonstrate that benzothiazolone biological performance and synthetic utility are exquisitely sensitive to halogen substitution pattern, making simple analog interchange scientifically unsound.

Quantitative Differentiation Evidence: 4,7-Dibromobenzo[d]thiazol-2-ol Head-to-Head Against Key Comparators


Dual Reactive Site Architecture: Two Differentiated Aryl Bromide Handles vs. Mono-Bromo Analogs

The 4,7-dibromo substitution pattern in 4,7-dibromobenzo[d]thiazol-2-ol provides two electronically and sterically distinct aryl bromide sites, enabling sequential and orthogonal cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) at different positions of the benzothiazolone core. In contrast, mono-bromo analogs such as 4-bromobenzo[d]thiazol-2(3H)-one (CAS 73443-85-3) offer only a single reactive site, limiting synthetic diversification to one position . The electronic differentiation between the 4-position Br (adjacent to the thiazolone carbonyl) and the 7-position Br (adjacent to the ring sulfur) allows for chemo- and regioselective sequential couplings [1]. While no quantitative kinetic selectivity data are publicly available for this specific compound, the structural differentiation is intrinsic to the substitution pattern and constitutes a class-level synthetic advantage.

Cross-coupling Sequential functionalization Medicinal chemistry building blocks

Increased Lipophilicity and Enhanced Membrane Permeability vs. Dichloro Analog

Bromine substitution at the 4- and 7-positions substantially increases calculated lipophilicity compared to the corresponding 4,7-dichloro analog. The ACD/LogP value for 4,7-dibromobenzo[d]thiazol-2-ol is estimated at approximately 3.3–3.5 (extrapolated from 5-bromo-2(3H)-benzothiazolone ACD/LogP = 2.97 plus an additional bromine contribution of ~0.4–0.5 log units for the second Br), whereas 4,7-dichlorobenzo[d]thiazol-2(3H)-one (CAS 87553-89-7) has an estimated LogP approximately 0.6–1.0 units lower due to the smaller atomic polarizability of chlorine vs. bromine . Higher LogP values generally correlate with enhanced passive membrane permeability, although this must be balanced against aqueous solubility. For the unsubstituted benzothiazolone core, the experimental Log Kow is reported as 1.76 with water solubility of approximately 2354 mg/L at 25°C, while 6-bromo-2(3H)-benzothiazolone has a measured LogP of 2.55 . These data support the class-level inference that dibromination at positions 4 and 7 further increases LogP beyond mono-bromo values.

Lipophilicity Drug-likeness Physicochemical profiling

Cholinesterase Inhibitory Potential: Positional Sensitivity of the 4,7-Dibromo Pattern in the Benzothiazolone Class

While no direct IC50 data exist specifically for 4,7-dibromobenzo[d]thiazol-2-ol, comprehensive SAR data from thirteen benzothiazolone derivatives (M1–M13) provide class-level evidence that halogen substitution position dramatically modulates cholinesterase inhibitory potency and selectivity. In this series, the most potent BChE inhibitor (M13) achieved an IC50 of 1.21 µM with a BChE/AChE selectivity index (SI) of 4.16, while M2 showed IC50 = 1.38 µM with an SI of 28.99 [1]. Across all thirteen derivatives, AChE IC50 values ranged from 0.10 ± 0.05 µM to 11.10 ± 0.30 µM, and BChE IC50 values ranged from 0.20 ± 0.05 µM to 14.20 ± 0.10 µM—a >100-fold activity range driven solely by substitution pattern variation [2]. Although M13 and M2 are not 4,7-dibromo-substituted, the data establish that benzothiazolone scaffold bioactivity is exquisitely tunable by substitution pattern. The 4,7-dibromo configuration represents a distinct electronic and steric environment (electron-withdrawing Br at both ortho- and para-like positions relative to the thiazolone heteroatoms) that differs from all thirteen tested derivatives, positioning it as an untested but structurally rational candidate for cholinesterase inhibitor discovery [1].

Cholinesterase inhibition Alzheimer's disease Butyrylcholinesterase selectivity

Regioisomeric Purity Requirement: 4,7- vs. 5,6-Dibromo Substitution Control in Synthesis

Synthesis of dibromobenzothiazolones via direct electrophilic bromination of the benzothiazolone core typically yields mixtures of regioisomers. As documented for the preparation of 5,6-dibromobenzo[d]thiazol-2(3H)-one, bromination reactions on the benzothiazolone nucleus require careful control of reagents and conditions to achieve the desired regiochemistry, with possible formation of 4,6- or 4,7-dibromo isomers as contaminants [1]. The 4,7-dibromo isomer (target compound) and the 5,6-dibromo isomer are constitutional isomers with identical molecular formula (C7H3Br2NOS) and molecular weight (308.98 g/mol), meaning they cannot be distinguished by mass spectrometry alone and require chromatographic or spectroscopic methods for identity confirmation. Commercial sourcing of the 4,7-isomer (CAS 898748-02-2) with specified purity (e.g., 98% from Leyan; 97% from J&K) is therefore critical to avoid regioisomeric contamination that could confound biological assay results or lead to incorrect structure-activity conclusions .

Regioselectivity Bromination control Isomeric purity

Herbicidal and Plant Growth Regulatory Potential of Brominated Benzothiazolones: Bromine-Specific Activity Enhancement

In the benzothiazolone agrochemical class, bromine substitution has been shown to confer specific biological activity advantages over nitro-substituted and unsubstituted analogs. In a study of 3-alkoxycarbonylmethyl-6-substituted-2-benzothiazolones tested for plant growth stimulating activity on wheat (Triticum aestivum), the 6-bromo derivatives manifested an average of 25.4% stimulation compared to untreated controls, whereas the corresponding 6-nitro derivatives showed no significant stimulation [1]. This bromine-specific activity enhancement is attributed to charge distribution effects on the molecular electrostatic potential [2]. While 4,7-dibromobenzo[d]thiazol-2-ol has not been directly tested in this assay, the established activity of bromo-substituted benzothiazolones in plant growth regulation, combined with the known herbicidal activity of benzothiazolone derivatives such as benazolin (4-chloro-2,3-dihydro-2-oxobenzothiazol-3-ylacetic acid) [3], supports the rationale for exploring the 4,7-dibromo pattern as a novel agrochemical lead distinct from existing chloro-substituted herbicides.

Agrochemical discovery Plant growth regulation Herbicidal benzothiazolones

Highest-Value Application Scenarios for 4,7-Dibromobenzo[d]thiazol-2-ol Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling Library Synthesis in Medicinal Chemistry

The two electronically differentiated aryl bromide handles at positions 4 and 7 make 4,7-dibromobenzo[d]thiazol-2-ol an ideal core scaffold for generating diverse compound libraries via sequential Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions [1]. This dual-handle architecture enables chemists to introduce two different aryl, heteroaryl, or amine substituents in a controlled stepwise manner—a capability unavailable with mono-bromo benzothiazolone analogs [2]. This compound is therefore recommended for fragment-based drug discovery and lead optimization campaigns where scaffold diversification efficiency (number of analogs per synthetic step) is a key procurement metric.

Cholinesterase Inhibitor Discovery for Neurodegenerative Disease

Given that benzothiazolone derivatives exhibit IC50 values ranging from sub-micromolar to >10 µM against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) with selectivity indices varying over 7-fold depending solely on substitution pattern [1], the structurally unique 4,7-dibromo substitution pattern—not represented in any of the thirteen published M-series benzothiazolones—represents a rational and untested entry point for discovering novel cholinesterase inhibitors with potentially differentiated selectivity profiles. Procurement of this compound for screening against BChE and AChE is warranted to fill this SAR gap [2].

Agrochemical Lead Discovery: Brominated Benzothiazolone Herbicides and Plant Growth Regulators

The demonstrated bromine-specific plant growth stimulation activity of benzothiazolones (25.4% average stimulation vs. inactive nitro analogs) [1], combined with the commercial validation of the benzothiazolone herbicide pharmacophore (e.g., benazolin) [2], positions 4,7-dibromobenzo[d]thiazol-2-ol as a compelling candidate for agrochemical screening. The 4,7-dibromo pattern offers a halogenation profile distinct from the 4-chloro substitution of established herbicides, potentially yielding differentiated weed spectrum activity or crop selectivity through altered physicochemical properties (higher LogP, enhanced soil adsorption) [3].

Materials Science: Precursor for Benzothiazolone-Based Organic Semiconductors

Dibrominated benzothiazole and benzothiadiazole derivatives are established precursors for conjugated organic semiconductors used in OLEDs and organic photovoltaics, where the bromine atoms serve as sites for Stille or Suzuki polymerization to construct donor–acceptor copolymers [1]. The benzothiazolone 2-carbonyl group in 4,7-dibromobenzo[d]thiazol-2-ol introduces an electron-withdrawing character distinct from benzothiadiazole analogs, potentially enabling the synthesis of novel n-type or ambipolar semiconducting polymers with adjusted LUMO energy levels. The 4,7-dibromo pattern specifically enables linear, regioregular polymer architectures via step-growth polycondensation [2].

Quote Request

Request a Quote for 4,7-Dibromobenzo[d]thiazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.